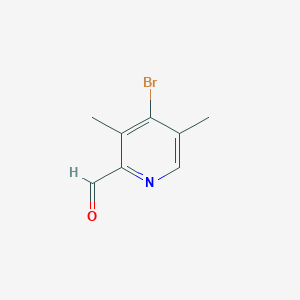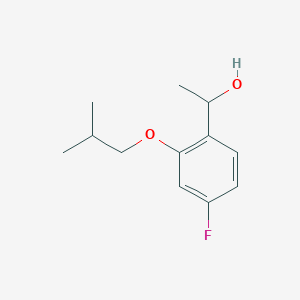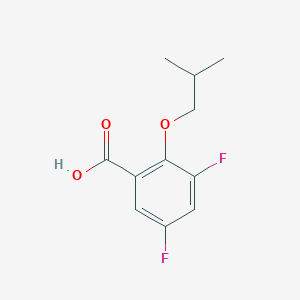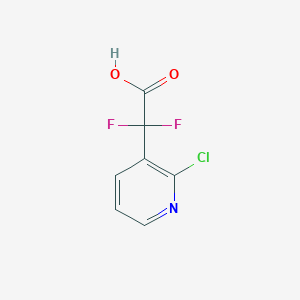
(4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an ethylthio group, a methyl group, and a phenyl group attached to the thiophene ring, along with a hydroxyl group attached to the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Substituents: The ethylthio and methyl groups can be introduced through alkylation reactions. For example, the thiophene ring can be treated with ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the phenyl group with a halogenated thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the hydroxyl group, converting it to a methylene group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxyl group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methylene derivatives.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
Chemistry
In chemistry, (4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophenes with biological macromolecules. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. The presence of the thiophene ring, along with the hydroxyl and phenyl groups, may impart biological activity to its derivatives.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of (4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: A simple thiophene derivative with a carboxyl group.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups.
Phenylthiophene: A thiophene derivative with a phenyl group.
Uniqueness
(4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol is unique due to the presence of multiple functional groups, including the ethylthio, methyl, phenyl, and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C14H16OS2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC 名称 |
(4-ethylsulfanyl-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H16OS2/c1-3-16-12-9-13(17-10(12)2)14(15)11-7-5-4-6-8-11/h4-9,14-15H,3H2,1-2H3 |
InChI 键 |
HHRCTUGESAUBEN-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(SC(=C1)C(C2=CC=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



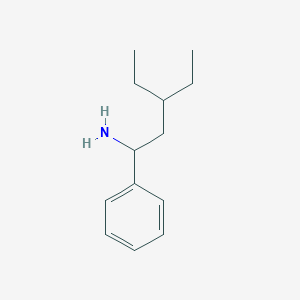


![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
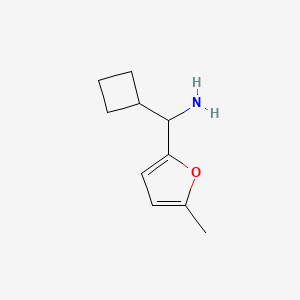
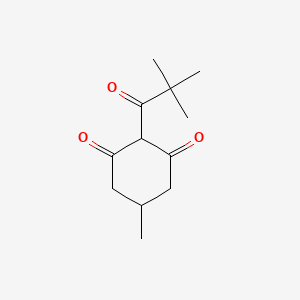
![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13082089.png)
